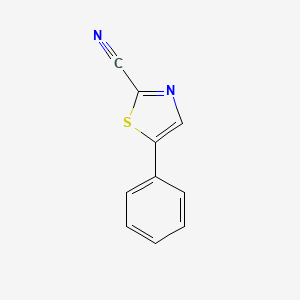

5-Phenylthiazole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1316218-36-6 |

|---|---|

Molecular Formula |

C10H6N2S |

Molecular Weight |

186.24 g/mol |

IUPAC Name |

5-phenyl-1,3-thiazole-2-carbonitrile |

InChI |

InChI=1S/C10H6N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H |

InChI Key |

NMASKEKEMZPIOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenylthiazole 2 Carbonitrile and Its Advanced Derivatives

Established Synthetic Pathways to the 5-Phenylthiazole (B154837) Core Structure

The formation of the 5-phenylthiazole scaffold is a fundamental step that has been accomplished through several classical and modern synthetic reactions. These methods provide the foundational framework upon which further functionalization can be achieved.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring. wikipedia.org The classical approach involves the condensation of an α-haloketone with a thioamide. wikipedia.org For the synthesis of a 5-phenylthiazole core, this would typically involve the reaction of a 2-halo-1-phenylethanone with a suitable thioamide.

The mechanism of the Hantzsch synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction is versatile and can be carried out under various conditions, including in solvents like ethanol (B145695) or under microwave irradiation, which can significantly reduce reaction times. nih.gov

Variations of the Hantzsch synthesis have been developed to improve yields and expand the substrate scope. These include the use of different catalysts and reaction media. For instance, some procedures are performed in aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, offering a greener alternative to traditional methods. wikipedia.org

Condensation Reactions in Thiazole Ring Formation

Condensation reactions are a broad class of reactions that are central to the formation of heterocyclic systems, including the thiazole ring. Beyond the classic Hantzsch synthesis, other condensation strategies can be employed. One such approach involves the reaction of active methylene (B1212753) ketones with thioureas under visible-light-promoted C(sp³)–H bond functionalization. google.com This method avoids the need for pre-halogenated ketones, offering a more direct route to the thiazole skeleton.

Another relevant condensation approach is the reaction between 2-aminothiophenols and carboxylic acids or their derivatives to form benzothiazoles. While this leads to a fused ring system, the underlying principles of imine formation followed by cyclization and oxidation are applicable to the synthesis of substituted thiazoles in general. organic-chemistry.org

One-Pot Synthetic Strategies for Thiazole Scaffolds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For thiazole synthesis, one-pot multicomponent reactions are particularly attractive. These reactions can bring together three or more reactants to rapidly assemble the thiazole core.

A notable example is a one-pot, three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, which showcases the power of this approach to build complex thiazole-containing molecules from simple precursors. jk-sci.com Similarly, quinazolin-4-yl-thioureas can be synthesized in a one-pot manner, demonstrating the versatility of isothiocyanates as building blocks in complex heterocyclic synthesis. nih.gov The Hantzsch reaction itself can be adapted into a one-pot procedure, for instance, by combining an aldehyde, a β-ketoester, and a nitrogen donor like ammonium (B1175870) acetate (B1210297). wikipedia.orgwikipedia.org

Targeted Synthesis of 5-Phenylthiazole-2-carbonitrile Analogs

The synthesis of this compound and its analogs requires not only the construction of the core thiazole ring but also the specific introduction of the nitrile group at the C2 position and desired substituents on the phenyl ring.

Introduction of the Nitrile Functionality at the Thiazole-2-position

The introduction of a nitrile group at the 2-position of the thiazole ring is a critical transformation. Several strategies have been developed to achieve this.

One of the most common methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction . nih.govnih.gov This reaction involves the diazotization of a primary aromatic amine, in this case, a 2-aminothiazole, followed by treatment with a copper(I) cyanide salt. nih.govnih.gov For the synthesis of 2-cyano-5-phenylthiazole, this would entail the synthesis of 2-amino-5-phenylthiazole as a precursor, which can be readily prepared via the Hantzsch reaction of 2-bromo-1-phenylethanone and thiourea (B124793). The subsequent diazotization and cyanation would yield the desired product. The Sandmeyer reaction is a robust and widely used method, though it often requires careful control of reaction conditions. nih.govnih.gov

Transition metal-catalyzed cyanation offers a powerful alternative to the Sandmeyer reaction. These methods often involve the cross-coupling of a 2-halothiazole with a cyanide source, catalyzed by a transition metal complex, typically based on palladium or nickel. google.com For example, a nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile (B52724) as the cyanide source has been reported, providing a less toxic alternative to traditional cyanide salts. rsc.orgacs.org This approach could be applied to a 2-halo-5-phenylthiazole intermediate.

A more direct approach involves the use of cyanogen (B1215507) gas in the synthesis. A recently developed method describes the synthesis of 2-cyanothiazole (B74202) from 1,4-dithiane-2,5-diol (B140307) and cyanogen gas, proceeding through a 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate. While this method has been demonstrated for the parent 2-cyanothiazole, its adaptation to substituted precursors could provide a direct route to compounds like this compound.

Finally, the use of cyanothioacetamide in a Hantzsch-type reaction with an α-haloketone represents a direct strategy to incorporate the nitrile group during the ring formation step. This approach would involve the reaction of 2-bromo-1-phenylethanone with cyanothioacetamide to directly form 2-cyano-5-phenylthiazole.

Strategies for Phenyl Substitutions on the Thiazole Ring

The ability to introduce a variety of substituents onto the phenyl ring of this compound is crucial for tuning its properties for specific applications. These substitutions are typically introduced at the beginning of the synthetic sequence by using a substituted starting material.

For instance, in the Hantzsch synthesis, a substituted 2-bromo-1-phenylethanone can be used. These substituted α-haloketones can be prepared from the corresponding substituted acetophenones. A wide range of substituted acetophenones are commercially available or can be synthesized through standard aromatic substitution reactions such as Friedel-Crafts acylation.

Functionalization and Modification of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing a gateway to a wide range of derivatives. masterorganicchemistry.comcommonorganicchemistry.com The electrophilic nature of the nitrile carbon allows for nucleophilic attack, leading to addition reactions across the carbon-nitrogen triple bond. leah4sci.com Common transformations of the nitrile group include hydrolysis to amides and carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. leah4sci.comresearchgate.netnih.gov

Hydrolysis: The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. researchgate.net Partial hydrolysis to the amide can be achieved under milder conditions, for instance, by using hydrogen peroxide in an alkaline solution or by carefully controlled acid-catalyzed hydration. commonorganicchemistry.comchemistrysteps.comlibretexts.org For example, some sources suggest that using tert-butanol (B103910) as a solvent or a mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the selective conversion of nitriles to amides. chemistrysteps.comresearchgate.net Harsh acidic or basic conditions with prolonged heating typically lead to the full hydrolysis of the nitrile to the corresponding carboxylic acid, proceeding through an amide intermediate. researchgate.netchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. chemguide.co.ukwikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for this transformation. researchgate.netchemguide.co.uk Other reagents include borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃-SMe₂). commonorganicchemistry.com Catalytic hydrogenation using hydrogen gas with metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) is also an effective method for nitrile reduction. researchgate.netwikipedia.org To prevent the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. researchgate.netcommonorganicchemistry.com

Reaction with Grignard Reagents: Nitriles react with Grignard reagents (R'MgX) to form ketones after an acidic workup. leah4sci.comlibretexts.org The nucleophilic carbanion of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate after initial reaction. masterorganicchemistry.comleah4sci.com This imine is then hydrolyzed in the presence of aqueous acid to yield a ketone. masterorganicchemistry.comleah4sci.com This reaction is a valuable carbon-carbon bond-forming reaction.

While specific literature detailing these transformations directly on this compound is not extensively available, these well-established methodologies for nitrile functionalization are expected to be applicable to this substrate.

Table 1: General Functionalization Reactions of the Nitrile Group

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂O₂, NaOH, aq. EtOH | Amide |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | Primary Amine |

| Reduction | H₂, Raney Ni or Pd/C | Primary Amine |

| Ketone Synthesis | 1. R'MgX, Et₂O; 2. H₃O⁺ | Ketone |

Synthesis of Fused and Bridged Ring Systems Incorporating the 5-Phenylthiazole Moiety

The 5-phenylthiazole scaffold serves as a valuable building block for the construction of more complex heterocyclic systems through the formation of fused and bridged rings. These new structures often exhibit unique chemical and biological properties.

The synthesis of pyrazole (B372694) rings fused or attached to the thiazole moiety can be achieved through various cyclization strategies. A common approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.

One reported method involves the use of 2-hydrazino-4-phenylthiazole (B1196766) as a key intermediate. researchgate.net This hydrazine can be reacted with various activated methylene compounds to construct the pyrazole ring. For instance, reaction with arylidenemalononitriles in the presence of a base like triethylamine (B128534) (TEA) affords 5-amino-3-aryl-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitriles. researchgate.net Similarly, reaction with ethyl α-cyanocinnamate derivatives can yield 5-hydroxy-3-aryl-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitriles. researchgate.net To apply this to this compound, a synthetic route to convert the 2-cyano group into a 2-hydrazino group would be required. This could potentially be achieved through initial hydrolysis of the nitrile to a carboxylic acid or ester, followed by reaction with hydrazine hydrate. nih.gov

Table 2: Synthesis of Thiazolylpyrazole Derivatives from 2-Hydrazino-4-phenylthiazole

| Reactant for Pyrazole Formation | Product |

| Benzylidenemalononitrile | 5-Amino-3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile |

| p-Hydroxybenzylidenemalononitrile | 5-Amino-3-(p-hydroxyphenyl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile |

| p-Chlorobenzylidenemalononitrile | 5-Amino-3-(p-chlorophenyl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile |

| Ethyl benzylidenecyanoacetate | 5-Hydroxy-3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile |

| Ethyl p-chlorobenzylidenecyanoacetate | 5-Hydroxy-3-(p-chlorophenyl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile |

| Data sourced from Amer, A. A. (2008). researchgate.net |

The 5-amino-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carbonitrile, synthesized as described in the previous section, is a versatile intermediate for the construction of further fused heterocyclic systems like pyrazolopyridines and pyrazolopyrimidines. researchgate.net

The reaction of this aminopyrazole derivative with malononitrile (B47326) leads to the formation of a pyrazolopyridine derivative. researchgate.net Furthermore, treatment with reagents such as formic acid or formamide (B127407) results in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net Reaction with phenyl isothiocyanate or carbon disulfide followed by cyclization also yields pyrazolopyrimidine systems. researchgate.net

Table 3: Synthesis of Fused Systems from 5-Amino-1-(4-phenyl-thiazol-2-yl)-1H-pyrazole-4-carbonitrile

| Reagent | Fused Ring System | Product Name |

| Malononitrile | Pyrazolopyridine | 6-Amino-1-(4-phenylthiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile |

| Formic acid | Pyrazolopyrimidine | 1-(4-Phenylthiazol-2-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

| Formamide | Pyrazolopyrimidine | 4-Amino-1-(4-phenylthiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine |

| Phenyl isothiocyanate | Pyrazolopyrimidine | 4-Amino-5-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-6(5H)-thione |

| Data sourced from Amer, A. A. (2008). researchgate.net |

The fusion of a thiazole ring to a quinoline (B57606) system results in thiazoloquinoline scaffolds, which are of interest due to their potential biological activities. The synthesis of such systems can be approached in various ways, often involving the construction of one ring onto the other pre-formed ring.

One strategy for the synthesis of thiazolo[5,4-b]pyridines involves the coupling of a 3-amino-2-chloropyridine (B31603) with a phenyl isothiocyanate. researchgate.net This method could potentially be adapted by using a suitably substituted aminophenylthiazole. Another approach describes the synthesis of thiazolo[5,4-b]pyridines fused with triazole or pyrimidine (B1678525) rings through successive SNAr reactions starting from 2-chloro-3-nitropyridines. thieme-connect.com A recent study detailed the synthesis of a novel series of thiazolo[5,4-b]pyridine (B1319707) analogues via a multi-step pathway that included a Suzuki cross-coupling reaction as a key step. nih.gov

While these methods provide routes to thiazolo-fused pyridine (B92270) and quinoline systems, direct syntheses starting from this compound are not prominently featured in the surveyed literature. There is currently no specific information available on the synthesis of biquinoline derivatives fused with a 5-phenylthiazole moiety.

Table 4: Examples of Thiazolo-fused Pyridine/Quinoline Synthesis

| Starting Materials | Key Reaction | Fused System |

| 3-Amino-2-chloropyridine, Phenyl isothiocyanate | Cyclocondensation | N-Phenylthiazolo[5,4-b]pyridin-2-amine |

| 2-Chloro-3-nitropyridines, Triazole-5-thiols | SNAr, Smiles Rearrangement | Triazolo[5',1':2,3] researchgate.netresearchgate.netthiazolo[4,5-b]pyridines |

| Substituted anilines, Lawesson's reagent, Suzuki coupling partners | Multi-step synthesis | Substituted Thiazolo[5,4-b]pyridines |

| Data compiled from various sources. researchgate.netthieme-connect.comnih.gov |

The synthesis of pyrrole (B145914) rings attached to or fused with a thiazole core can be accomplished through several synthetic routes. One method involves the reaction of a compound containing an aminothiazole moiety with malononitrile in the presence of a base to yield a 3-cyano-5-oxo-1H-pyrrole derivative. thieme-connect.com

Another approach to pyrrolo[1,2-c]thiazoles involves the [3+2] annulation of 2-alkynylpyrroles with isothiocyanates. wikipedia.org While this method builds the thiazole ring onto a pre-existing pyrrole, it highlights a potential disconnection for synthetic planning. The synthesis of pyrrolo[2,3-d] researchgate.netresearchgate.netias.ac.inthiadiazoles has also been reported via the Hurd-Mori reaction, where the thiadiazole ring is formed from a pyrrolidine (B122466) precursor. dmed.org.ua

Adapting these methods to start from this compound would require strategic functionalization of the thiazole ring or the nitrile group to enable the desired cyclization to form the pyrrole ring.

Table 5: Synthetic Approaches to Pyrrole-Thiazole Systems

| Starting Materials | Key Reaction | Product Type |

| Aminothiazole derivative, Malononitrile | Knoevenagel condensation, Cyclization | 3-Cyano-5-oxo-1H-pyrrole derivative |

| 2-Alkynylpyrroles, Isothiocyanates | [3+2] Annulation | Pyrrolo[1,2-c]thiazole derivative |

| N-protected pyrrolidine derivative | Hurd-Mori reaction | Pyrrolo[2,3-d] researchgate.netresearchgate.netias.ac.inthiadiazole derivative |

| Data compiled from various sources. wikipedia.orgthieme-connect.comdmed.org.ua |

Advanced Synthetic Methodologies

Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields and purity. These methodologies are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates. acs.org The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, can be significantly improved using microwave heating, often leading to higher yields in shorter reaction times compared to conventional heating. acs.orglp.edu.ua This technique has been successfully applied to the synthesis of various thiazole derivatives, including N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines and triazolothiadiazole derivatives. libretexts.orglp.edu.ua The synthesis of thiazolo[3,2-a]pyrimidine derivatives has also been achieved via one-pot three-component reactions under microwave irradiation. researchgate.net

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are highly efficient in terms of atom economy and step economy. leah4sci.comorganic-chemistry.org One-pot chemoenzymatic multicomponent synthesis of thiazole derivatives has been developed, demonstrating the use of enzymes to catalyze the formation of complex molecules under mild conditions. chemistrysteps.comsemanticscholar.org Five-component reactions have also been reported for the synthesis of various heterocyclic systems, showcasing the power of MCRs in rapidly building molecular complexity. leah4sci.comnih.govresearchgate.net These advanced strategies could be employed to synthesize novel and complex derivatives starting from precursors related to this compound.

Table 6: Advanced Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Features | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Hantzsch thiazole synthesis, one-pot MCRs for thiazolo[3,2-a]pyrimidines |

| Flow Chemistry | Enhanced safety, scalability, precise control | Synthesis of 1,2,4-thiadiazoles using hazardous reagents |

| Multicomponent Reactions | High atom and step economy, molecular diversity | One-pot chemoenzymatic synthesis of thiazoles, five-component synthesis of tetrazol-benzofuran hybrids |

| Data compiled from various sources. chemistrysteps.comlibretexts.orgresearchgate.netnih.govacs.orglp.edu.uasemanticscholar.orgresearchgate.net |

Visible-Light-Promoted C(sp³)–H Bond Functionalization

Visible-light-promoted reactions have emerged as a powerful and sustainable tool in modern organic synthesis. These methods often proceed under mild conditions, avoiding the need for high temperatures, harsh reagents, and pre-functionalized starting materials. The functionalization of ubiquitous C(sp³)–H bonds using visible light is a particularly attractive strategy for the construction of complex molecules like thiazole derivatives. organic-chemistry.orgnih.gov

A novel and efficient approach for the synthesis of functionalized 2-aminothiazoles involves the visible-light-induced reaction of active methylene ketones with thioureas. organic-chemistry.orgdntb.gov.ua This method utilizes a metal-free organic photocatalyst, such as Eosin Y, and a low-energy light source like a blue LED. The reaction is typically carried out in a green solvent system, such as an ethanol/water mixture, at room temperature and open to the air. organic-chemistry.org This process is advantageous as it does not require stoichiometric external oxidants. researchgate.net

The proposed mechanism suggests that the photoexcited Eosin Y initiates a single-electron transfer from the ketone, generating radical intermediates. These radicals then undergo C–S bond formation with thiourea, followed by cyclization and dehydration to form the thiazole ring. organic-chemistry.org The reaction demonstrates a broad substrate scope, tolerating various aryl and alkyl substitutions on both the ketone and thiourea components, and has been successfully scaled up to the gram scale with excellent yields. organic-chemistry.org

Detailed research has demonstrated the synthesis of various 2-amino-4-arylthiazole-5-carbonitriles using this photocatalytic method. The reaction of α-benzoylacetonitrile (an active methylene ketone) with thiourea under visible light irradiation yields 2-amino-4-phenylthiazole-5-carbonitrile.

Table 1: Examples of Visible-Light-Promoted Synthesis of 2-Aminothiazole Derivatives thieme-connect.com

| Product | R Group | Yield | Melting Point (°C) |

| 2-Amino-4-phenylthiazole-5-carbonitrile | H | 94% | 217–218 |

| 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carbonitrile | 4-CF₃ | 85% | 146–147 |

| 2-Amino-4-(thiophen-2-yl)thiazole-5-carbonitrile | Thiophen-2-yl | 85% | 213–214 |

| 2-(Methylamino)-4-phenylthiazole-5-carbonitrile | H (on phenyl), Methyl (on amino) | 75% | >270 |

Reaction conditions typically involve a photocatalyst (e.g., Eosin Y), a light source (e.g., blue LED), and a solvent system (e.g., EtOH/H₂O) at room temperature.

Metal-Catalyzed Coupling Reactions in Thiazole Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These methods are widely applied in the synthesis of biaryl compounds and other complex molecular architectures found in pharmaceuticals. dntb.gov.ua For the synthesis of 5-phenylthiazole derivatives, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and direct C-H arylation, are particularly prominent. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like phenylboronic acid) with an organohalide (such as a 5-bromothiazole (B1268178) derivative) in the presence of a palladium catalyst and a base. nih.gov This method has been studied for the synthesis of various 5-arylthiazoles. researchgate.net

A more recent and atom-economical approach is the direct C-H arylation of the thiazole ring. This strategy avoids the need to pre-functionalize the thiazole at the 5-position with a halogen. Ligand-free palladium acetate (Pd(OAc)₂) has been shown to efficiently catalyze the direct arylation of thiazole derivatives with aryl bromides. researchgate.net The reaction can be performed with very low catalyst loadings, making it an economically and environmentally attractive method. researchgate.net By using cesium carbonate (Cs₂CO₃) as the base, the reaction can selectively produce 5-arylazoles in good yields. researchgate.net

These metal-catalyzed methods provide a versatile and powerful platform for accessing a wide range of 5-phenylthiazole derivatives with diverse substitution patterns.

Table 2: Comparison of Metal-Catalyzed Methods for 5-Arylthiazole Synthesis

| Method | Thiazole Reactant | Aryl Reactant | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | 5-Halothiazole derivative | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Requires pre-functionalization of thiazole ring. nih.govresearchgate.net |

| Direct C-H Arylation | Thiazole derivative | Aryl halide (e.g., Iodobenzene, Aryl bromide) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Cs₂CO₃) | More atom-economical, avoids pre-functionalization. researchgate.netorganic-chemistry.org |

Spectroscopic and Structural Characterization Methodologies in 5 Phenylthiazole 2 Carbonitrile Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the 5-Phenylthiazole-2-carbonitrile molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.20-7.80 ppm). The single proton on the thiazole (B1198619) ring (H-4) is expected to resonate as a singlet at a downfield chemical shift, generally in the range of δ 8.0-8.5 ppm, due to the electron-withdrawing effects of the adjacent sulfur atom and the nitrile group.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is characteristically observed in the range of δ 112-120 ppm. The carbons of the thiazole ring exhibit distinct chemical shifts; C2, bonded to the nitrile and nitrogen, is significantly deshielded, while C4 and C5 resonate at different positions influenced by the phenyl substituent and the heterocyclic environment. The phenyl carbons show a pattern of signals in the aromatic region (δ 125-135 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiazole H-4 | 8.0 - 8.5 (s) | 148 - 152 |

| Phenyl H (ortho, meta, para) | 7.20 - 7.80 (m) | 125 - 135 |

| Thiazole C2 | - | 135 - 140 |

| Thiazole C5 | - | 150 - 155 |

| Nitrile C | - | 112 - 120 |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Predicted values are based on typical ranges for similar structures.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₁₀H₆N₂S). LCMS, which couples liquid chromatography with mass spectrometry, is useful for assessing the purity of the compound and identifying any synthesis-related impurities. scirp.org The mass spectrum would show the molecular ion peak [M]⁺, and potentially adducts such as [M+H]⁺ or [M+Na]⁺ depending on the ionization method used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent of these is the sharp and strong absorption from the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹. libretexts.org Other key absorptions include C-H stretching from the aromatic phenyl ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations from the phenyl and thiazole rings (in the 1400-1600 cm⁻¹ region), and various C-H bending vibrations. tsijournals.commsu.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 (strong, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Phenyl & Thiazole Rings (C=C, C=N) | Stretch | 1400 - 1600 |

| Aromatic C-H | Bend (out-of-plane) | 690 - 900 |

Crystallographic Analysis for Solid-State Structural Determination

While spectroscopic methods reveal the molecular connectivity, X-ray crystallography provides a definitive three-dimensional map of the atomic positions in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise molecular structure of a crystalline solid. nih.govarizona.edu By diffracting X-rays off a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and torsional angles. This analysis would confirm the planarity of the thiazole ring and determine the dihedral angle between the thiazole and phenyl rings. The crystal system, space group, and unit cell dimensions are also determined, providing fundamental information about the crystal packing. researchgate.netnih.govmdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.7 |

| c (Å) | ~19.2 |

| β (°) | ~95 |

| Volume (ų) | ~920 |

| Z (molecules per unit cell) | 4 |

Note: These are hypothetical values based on similar reported structures and serve as an illustrative example.

Derived from the single-crystal X-ray diffraction data, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron density of the procrystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds, π-π stacking, and other van der Waals forces. For this compound, this analysis would reveal how the molecules pack together in the crystal lattice, highlighting the roles of C-H···N interactions and potential π-π stacking between the phenyl and thiazole rings in stabilizing the crystal structure. mdpi.comresearchgate.net The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Research on Biological Activity and Molecular Mechanisms of 5 Phenylthiazole 2 Carbonitrile Derivatives

Anti-Cancer Research Trajectories

The exploration of 5-Phenylthiazole-2-carbonitrile and its related structures in oncology is characterized by a multi-faceted approach. This includes the synthesis of novel analogues, evaluation of their cytotoxic effects against a panel of cancer cell lines, and in-depth studies to elucidate their mechanisms of action at the molecular level. The primary goal is to identify potent and selective compounds that can target cancer cells while minimizing effects on normal tissues.

In Vitro Cytotoxicity Evaluation Methodologies against Cancer Cell Lines

The initial step in assessing the anti-cancer potential of newly synthesized 5-phenylthiazole (B154837) derivatives involves evaluating their cytotoxicity against various human cancer cell lines. A standard and widely used method for this purpose is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic or cytostatic effect.

Researchers typically utilize a panel of cell lines representing different types of cancer to determine the spectrum of activity and potential selectivity of the compounds. For instance, studies on thiazole (B1198619) derivatives have employed cell lines from lung cancer (A549), breast cancer (MCF-7), colon cancer (HCT-116, HT-29), and neuroblastoma (SKNMC), among others. rsc.orgmdpi.com The results of these assays are commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, in a study of novel thiazole-5-carboxamide (B1230067) derivatives, compounds were tested against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. nih.gov Similarly, another series of thiazole derivatives was evaluated against SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) cell lines. mdpi.com The choice of cell lines is often guided by the specific cancer type being targeted. The data gathered from these in vitro screenings are crucial for identifying lead compounds that warrant further investigation.

Table 1: Example of In Vitro Cytotoxicity Data for Thiazole Derivatives This table is representative of data found in the literature and is for illustrative purposes.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| Compound 39 | MCF-7 (Breast) | Not specified, but potent | Sorafenib | Not specified |

| Compound 43 | MCF-7 (Breast) | Not specified, but potent | Sorafenib | Not specified |

| Compound K6 | PC-3 (Prostate) | Not specified, but potent | Doxorubicin | Not specified |

| Compound K6 | HT-29 (Colon) | Not specified, but potent | Doxorubicin | Not specified |

| Compound 10b | PC3 (Prostate) | 15.32 | Etoposide | Not specified |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Investigation of Specific Oncogenic Targets and Signaling Pathways

To move beyond general cytotoxicity, research focuses on identifying the specific molecular targets and signaling pathways through which these compounds exert their anti-cancer effects. This provides a more rational basis for drug development and patient selection.

The Transactivation Response (TAR) RNA-binding protein 2 (TRBP2) is a component of the Dicer complex and plays a role in microRNA biogenesis and RNA interference. While it is an area of interest in cancer research, extensive searches of publicly available scientific literature did not yield specific studies on the modulation of TRBP2 by this compound derivatives. This suggests that the interaction between this specific class of compounds and TRBP2 is a potential area for future investigation.

Dicer is a crucial enzyme in the microRNA (miRNA) maturation pathway, and its dysregulation is implicated in various cancers. Cellular stresses, such as those induced by oxidative stress or the activation of certain oncogenes, can inhibit Dicer protein expression. researchgate.net However, specific research detailing the direct alteration of Dicer activity or the broader regulation of microRNA biogenesis by this compound derivatives is not prominently documented in the available scientific literature. This represents another area where further research is needed to establish a potential mechanistic link.

SIRT2 Inhibition: Sirtuin 2 (SIRT2), a type of histone deacetylase, is considered a therapeutic target in cancer. nih.gov Recent studies have successfully identified thiazole-based compounds as inhibitors of SIRT2. mdpi.commdpi.com For instance, a novel series of thiazole derivatives was evaluated for their ability to inhibit SIRT2, with compound 5a emerging as a promising inhibitor with an IC50 value of 9.0 µM. mdpi.com The mechanism of action for such inhibitors often involves binding to the enzyme's active site, thereby preventing the deacetylation of its substrates, like α-tubulin. Increased acetylation of α-tubulin, a direct substrate of SIRT2, is a marker of the enzyme's inhibition in cells. mdpi.com

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, as its abnormal activation drives tumor growth and proliferation. nih.govmdpi.com Thiazole and related benzothiazole (B30560) scaffolds have been a key focus in the development of EGFR inhibitors. researchgate.netnih.gov These small molecules typically act as tyrosine kinase inhibitors (TKIs) by competing with ATP for binding at the intracellular catalytic domain of the receptor. nih.govnih.gov For example, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and identified as potent dual inhibitors of EGFR and HER2 kinases. rsc.org Compounds 39 and 43 from this series demonstrated significant EGFR inhibitory activity with IC50 values of 0.153 µM and 0.122 µM, respectively. rsc.org Molecular docking studies help to visualize how these compounds fit into the ATP-binding site of EGFR, identifying key interactions with amino acid residues like Val-702 and Ala-719. nih.gov

Table 2: Inhibition of EGFR and SIRT2 by Thiazole Derivatives

| Compound ID | Target | IC50 (µM) |

|---|---|---|

| Compound 39 | EGFR | 0.153 |

| Compound 43 | EGFR | 0.122 |

| Compound 5a | SIRT2 | 9.0 |

| Compound T1 | SIRT2 | 17.3 |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, invasion, and angiogenesis, making c-Met an attractive target for cancer therapy. nih.gov Inhibition of c-Met kinase activity is a key strategy, and various heterocyclic compounds, including those with thiazole-containing scaffolds, have been investigated.

The evaluation of c-Met inhibitors involves enzymatic assays to determine the direct inhibitory effect on the kinase. For example, a homogenous time-resolved fluorescence (HTRF) assay can be used to measure c-Met kinase activity. nih.gov A study on pyrazolothiazole-based compounds identified derivatives with potent c-Met inhibition in the nanomolar range. rsc.org Specifically, compounds 5a and 5b (from a pyrazolothiazole series) showed IC50 values of 4.27 nM and 7.95 nM, respectively, against c-Met kinase. rsc.org These findings are often supported by molecular docking simulations to understand the binding modes of the inhibitors within the c-Met active site. rsc.org The development of potent and selective c-Met inhibitors containing diverse heterocyclic cores, including triazolothiadiazoles, is an active area of research aimed at overcoming challenges like metabolic instability seen in earlier generations of inhibitors. nih.govnih.gov

Elucidation of Apoptosis Induction Mechanisms

Derivatives of the 5-phenylthiazole scaffold have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through various mechanistic pathways. The induction of apoptosis is a key strategy in cancer therapy, and understanding how these compounds trigger this process is crucial for their development as anticancer agents.

Research has shown that certain thiazole derivatives can initiate apoptosis through both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria. nih.govfrontiersin.org This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. Studies on novel bis-thiazole derivatives revealed their ability to enhance the expression of pro-apoptotic genes like p53 and Bax, while inhibiting anti-apoptotic genes such as Bcl-2. frontiersin.org This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial-dependent apoptosis. frontiersin.org Furthermore, some 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to reduce the mitochondrial membrane potential and activate caspases 7, 8, 9, and 10, providing further evidence for their role in inducing apoptosis through both intrinsic and extrinsic pathways. mdpi.com

Another identified mechanism of apoptosis induction by thiazole derivatives is the generation of reactive oxygen species (ROS). mdpi.com Increased ROS levels within cancer cells can lead to oxidative stress, damaging cellular components and triggering apoptotic cell death. frontiersin.orgmdpi.com For instance, a novel benzothiazole derivative was found to suppress cell proliferation and induce apoptosis in colorectal tumor cells through a ROS-mitochondria-mediated apoptotic pathway. frontiersin.org

Additionally, some thiazole-containing compounds, such as 1,3-thiazole incorporated phthalimide (B116566) derivatives, have been shown to induce apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Similarly, novel triazole-linked 2-phenyl benzoxazole (B165842) derivatives have been identified as inducers of apoptosis by inhibiting the function of specific microRNAs (miR-2, miR-13, and miR-14) that regulate apoptosis. nih.gov

Studies on Tubulin Polymerization Inhibition

Tubulin, a protein that polymerizes to form microtubules, is a critical component of the cytoskeleton and plays a vital role in cell division. Consequently, it has become a prime target for the development of anticancer drugs. Several 5-phenylthiazole derivatives have been investigated for their ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

A series of novel thiazole-naphthalene derivatives were designed and synthesized as tubulin polymerization inhibitors. One compound, in particular, demonstrated significant inhibition of tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov Mechanistic studies revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 breast cancer cells. nih.gov Molecular docking studies further indicated that this derivative binds to the colchicine (B1669291) binding site of tubulin, a well-known site for tubulin inhibitors. nih.gov

Similarly, a series of 5-phenyloxazole-2-carboxylic acid derivatives, which are structurally related to the 5-phenylthiazole core, were also found to inhibit tubulin polymerization. nih.gov One of the most potent compounds in this series exhibited strong antiproliferative activities against several cancer cell lines and was shown to cause cell cycle arrest at the G2/M phase. nih.gov Molecular docking studies confirmed that this compound also binds to the colchicine binding site on tubulin. nih.gov

These findings highlight the potential of the 5-phenylthiazole scaffold as a basis for designing potent tubulin polymerization inhibitors with promising anticancer activity.

Investigations into Topoisomerase Interference

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy, and inhibitors of these enzymes can induce DNA damage and trigger cell death. Research has explored the potential of 5-phenylthiazole and related heterocyclic structures to interfere with topoisomerase activity.

While direct studies on this compound derivatives as topoisomerase inhibitors are limited in the provided search results, research on structurally similar compounds provides valuable insights. For instance, 5-phenylterbenzimidazole (B1240699) derivatives have been identified as topoisomerase I poisons. nih.gov These compounds were shown to enhance their topoisomerase I poisoning activity and cytotoxicity when substituted with strong electron-withdrawing groups. nih.gov

Furthermore, novel naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids have been designed as dual inhibitors of topoisomerase IIα and the epidermal growth factor receptor (EGFR). nih.gov Several of these hybrids exhibited superior cytotoxic activity compared to standard drugs and were found to be potent inhibitors of topoisomerase IIα. nih.gov These compounds were identified as topoisomerase II catalytic inhibitors, which interfere with the re-ligation step of the cleaved DNA, leading to DNA damage. nih.gov

These studies on related heterocyclic systems suggest that the 5-phenylthiazole scaffold could be a promising framework for the development of novel topoisomerase inhibitors.

Enzymatic Inhibition Studies

The versatility of the this compound scaffold extends to its ability to inhibit a range of enzymes implicated in various diseases. The following sections detail the inhibitory profiles of its derivatives against specific enzymes.

Carbonic Anhydrase (CA-III) Inhibition Profiles

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The cytosolic isoform, CA-III, is a potential therapeutic target for certain conditions. A series of 2,4,5-trisubstituted thiazoles were synthesized and evaluated for their CA-III inhibitory activities.

Among the synthesized compounds, 2-amino-5-phenylthiazole-4-carboxylic acid was identified as the most potent CA-III inhibitor with a Kᵢ value of 0.5 µM. nih.gov Structure-activity relationship studies revealed that a free amino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole scaffold are crucial for potent CA-III inhibitory activity. nih.gov Substitution at the para position of the phenyl ring at the 5-position generally led to a decrease in activity. nih.gov Furthermore, replacing the free amino group with an amide or urea (B33335) group resulted in a significant reduction in inhibitory potency. nih.gov

| Compound | Substitution at 5-position | Substitution at 2-position | Substitution at 4-position | Kᵢ (µM) | Reference |

|---|---|---|---|---|---|

| 12a | Phenyl | Amino | Carboxylic acid | 0.5 | nih.gov |

| 13a | 4-Chlorophenyl | Amino | Carboxylic acid | 18.9 | nih.gov |

| 14a | 4-Methoxyphenyl | Amino | Carboxylic acid | 86.6 | nih.gov |

| 15a | 4-Methylphenyl | Amino | Carboxylic acid | 81.2 | nih.gov |

| 16a | Benzyl (B1604629) | Amino | Carboxylic acid | >500 | nih.gov |

| 13c | 4-Chlorophenyl | Amide | Carboxylic acid | 174.1 | nih.gov |

| 14c | 4-Methoxyphenyl | Urea | Carboxylic acid | 186.2 | nih.gov |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary strategy for the management of Alzheimer's disease. nih.gov Several studies have investigated the potential of 5-phenylthiazole derivatives as cholinesterase inhibitors.

A series of N-phenylthiazol-2-amine derivatives were screened for their inhibitory activity against AChE and BChE. nih.gov One compound, N-(2,3-dimethylphenyl)thiazol-2-amine, emerged as a particularly potent inhibitor with an IC₅₀ value of 0.009 µM against AChE and 0.646 µM against BChE. nih.gov Molecular docking studies suggested that these compounds interact with the active site of the enzymes. nih.gov

In another study, four newly synthesized 2-phenylthiazole (B155284) derivatives were evaluated as cholinesterase inhibitors. researchgate.netsemanticscholar.org The compound [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone showed the most potent inhibitory activity, with an IC₅₀ value of 8.86 µM for AChE and 1.03 µM for BChE. researchgate.netsemanticscholar.org Docking studies indicated that this compound interacts with both the catalytic anionic site and the peripheral anionic site of AChE. researchgate.netsemanticscholar.org

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(2,3-dimethylphenyl)thiazol-2-amine | AChE | 0.009 | nih.gov |

| N-(2,3-dimethylphenyl)thiazol-2-amine | BChE | 0.646 | nih.gov |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | 8.86 | researchgate.netsemanticscholar.org |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BChE | 1.03 | researchgate.netsemanticscholar.org |

Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation pathways. nih.govresearchgate.net Mutations in the gene encoding SHP2 have been linked to various diseases, including several types of cancer, making it an attractive therapeutic target. nih.govresearchgate.net

A series of novel ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives were designed and synthesized as SHP2 inhibitors. nih.govresearchgate.net Among these, one compound demonstrated the highest inhibitory activity against SHP2 with an IC₅₀ of 0.99 µM. nih.govresearchgate.net Molecular dynamics simulations were performed to understand the binding mode of this compound with the SHP2 protein. nih.govresearchgate.net These findings suggest that the 5-phenylthiazole scaffold can serve as a promising starting point for the discovery of novel and effective SHP2 inhibitors. nih.govresearchgate.net

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 1d | 0.99 | nih.govresearchgate.net |

Xanthine (B1682287) Oxidase and Cyclooxygenase Inhibition Research

Xanthine Oxidase Inhibition:

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Consequently, XO inhibitors are a key therapeutic strategy for managing these conditions.

Research into 2-phenylthiazole-4-carboxylic acid derivatives has identified potent XO inhibitors. One notable compound demonstrated a half-maximal inhibitory concentration (IC50) value of 48.6 nM. nih.gov Further studies have highlighted the importance of the molecular structure in determining inhibitory potential. For instance, the substitution of different functional groups on the phenyl ring, such as cyano and fluoro groups, has been shown to favorably influence xanthine oxidase inhibition. nih.gov

| Compound | Scaffold | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 8 | 2-Phenylthiazole-4-carboxylic acid | 48.6 | nih.gov |

Cyclooxygenase Inhibition:

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, are important targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors is a significant area of research, as these compounds can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. d-nb.info

While direct studies on this compound's COX inhibition are not extensively detailed in the provided context, the broader class of thiazole derivatives has been investigated. For example, replacing the carboxylic acid moiety in traditional NSAIDs with a 4-hydroxythiazole group has been shown to convert cyclooxygenase inhibitors into 5-lipoxygenase inhibitors. nih.gov Additionally, research on isoxazole (B147169) derivatives, which are structurally related to thiazoles, has identified compounds with selective COX-2 inhibitory activity. nih.gov

Receptor Interaction and Modulation Research

Adenosine (B11128) Receptor Subtype Affinity and Selectivity

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes. They are important drug targets for a range of conditions.

Research has shown that non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives can exhibit high affinity and substantial selectivity for the adenosine A1 receptor. nih.gov In one study, a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives were investigated, revealing that acylation of the 2-amino group is critical for high A1 affinity. nih.gov The most potent compound in this series, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole, displayed a Ki value of 4.83 nM at rat A1 receptors and 57.4 nM at human A1 receptors, with high selectivity over other adenosine receptor subtypes. nih.gov

Furthermore, studies on thiazolo[5,4-d]pyrimidine (B3050601) derivatives have identified compounds with high affinity for both A1 and A2A adenosine receptors. mdpi.com This dual activity is of interest for developing novel therapeutic agents.

| Compound | Receptor Subtype | Affinity (Ki) | Reference |

|---|---|---|---|

| 2-Benzoylamino-5-p-methylbenzoyl-4-phenylthiazole | Rat A1 | 4.83 nM | nih.gov |

| 2-Benzoylamino-5-p-methylbenzoyl-4-phenylthiazole | Human A1 | 57.4 nM | nih.gov |

| Compound 9 | Human A1 | 0.5 nM | mdpi.com |

| Compound 17 | Human A1 | 0.5 nM | mdpi.com |

| Compound 18 | Human A2A | 0.06 nM | mdpi.com |

Anti-Infective Research Directions

Antimicrobial Activity Evaluation against Bacterial Strains

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Phenylthiazole derivatives have emerged as a promising class of compounds with potential antibacterial activity.

Studies have shown that certain phenylthiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety demonstrated remarkable antibacterial activity against Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. nih.gov Some of these compounds showed inhibitory rates exceeding those of commercial agents. nih.gov

In another study, replacing the central thiazole ring of phenylthiazole antibiotics with a pyrazole (B372694) ring expanded their antibacterial spectrum to include carbapenem-resistant bacteria. The most promising derivative was highly potent against multidrug-resistant Gram-positive isolates, including MRSA. acs.org

| Compound Series | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Ralstonia solanacearum | Inhibition rates up to 100% at 100 µg/mL | nih.gov |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Xanthomonas oryzae pv. oryzae | Moderate to remarkable activity | nih.gov |

| Phenylpyrazole derivative (Compound 23) | MRSA | MIC as low as 0.5 µg/mL | acs.org |

| Phenylpyrazole derivative (Compound 23) | Acinetobacter baumannii | Superior to imipenem (B608078) and meropenem | acs.org |

| Phenylpyrazole derivative (Compound 23) | Klebsiella pneumoniae | Superior to imipenem and meropenem | acs.org |

| Phenylpyrazole derivative (Compound 23) | Escherichia coli | Superior to imipenem and meropenem | acs.org |

Antifungal Activity Assessment

Fungal infections pose a significant threat to both human health and agriculture. The development of new fungicides is crucial to combat emerging resistance and control fungal diseases. Phenylthiazole derivatives have shown considerable promise as antifungal agents.

Research has demonstrated that phenylthiazole derivatives containing an acylhydrazone moiety exhibit excellent antifungal activities against various plant pathogenic fungi, including Magnaporthe oryzae, Colletotrichum camelliaet, Bipolaris maydis, and Sclerotinia sclerotiorum. mdpi.com Several of these compounds displayed superior efficacy compared to commercial fungicides. mdpi.com

Similarly, phenylthiazole derivatives with a 1,3,4-thiadiazole thione moiety have shown remarkable antifungal activities, particularly against Sclerotinia sclerotiorum, surpassing the inhibition rates of the commercial agent Thifluzamide. nih.gov

| Compound Series | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Phenylthiazole derivatives with acylhydrazone moiety | Magnaporthe oryzae | EC50 values as low as 1.29 µg/mL | mdpi.com |

| Phenylthiazole derivatives with acylhydrazone moiety | Colletotrichum camelliaet | Excellent activity at 25 µg/mL | mdpi.com |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | Inhibition rates up to 90.48% | nih.gov |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Rhizoctonia solani | Inhibition rates over 50% | nih.gov |

Antiviral Mechanisms, including Main Protease (Mpro) Inhibition (e.g., SARS-CoV-2)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Researchers have explored the potential of thiazole-based derivatives as Mpro inhibitors. nih.govnih.gov In an effort to develop new antiviral agents against SARS-CoV-2, a series of thiazole-based analogs were designed and synthesized, building upon the structure of nitazoxanide, a repurposed drug that has shown inhibitory effects on the viral protease. nih.govnih.gov

These newly synthesized compounds underwent evaluation for their ability to inhibit the SARS-CoV-2 3CL protease. nih.gov The results indicated that while many of the derivatives displayed modest activity, certain structural modifications led to significantly enhanced inhibitory potential. nih.gov Specifically, the replacement of an aminothiazole ring with a benzothiazole fused ring system resulted in compounds with strong antiviral activity. nih.gov In contrast, modifications involving 4-phenyl thiazole and other substituted thiazole scaffolds did not yield significant antiviral activity. nih.gov

Several of the N-(substituted-thiazol-2-yl)cinnamamide analogs emerged as the most potent inhibitors of the viral protease in this study. nih.govnih.gov Molecular modeling simulations provided insights into the binding interactions of these potent compounds with the Mpro active site. nih.govnih.gov Key interactions included hydrogen bonding with Gln189 and Glu166, an arene-arene interaction between the thiazole moiety and His41, and hydrophobic interactions involving an ethene spacer with Asn142. nih.govnih.gov For some of the most active compounds, an additional arene-arene interaction was observed between the substituted benzo[d]thiazole and His41. nih.govnih.gov These findings highlight the potential of these thiazole derivatives as templates for further optimization in the development of SARS-CoV-2 Mpro inhibitors. nih.govnih.gov

Table 1: SARS-CoV-2 Mpro Inhibition by Thiazole Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 19 | 22.61 nih.gov |

| Compound 20 | 14.7 nih.gov |

| Compound 21 | 21.99 nih.gov |

| Compound 7 | 30.72 nih.gov |

| Compound 22 | 34.14 nih.gov |

| Lopinavir (Standard) | 2.068 nih.gov |

IC₅₀ values represent the mean ± SD of three separate experiments.

Anti-Inflammatory Action Investigations

Derivatives of phenylthiazole have been the subject of numerous investigations into their potential as anti-inflammatory agents. pharmainfo.inwjpmr.comresearchgate.net These studies often employ the carrageenan-induced rat paw edema model to assess the anti-inflammatory activity of newly synthesized compounds. pharmainfo.inwjpmr.comresearchgate.netresearchgate.net

In one study, a series of novel substituted phenylthiazole derivatives were synthesized and evaluated. pharmainfo.inresearchgate.net Several of these compounds demonstrated significant anti-inflammatory activity when compared to the standard drug, nimesulide. pharmainfo.inresearchgate.net Another study focused on 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives and found that several compounds exhibited moderate to good anti-inflammatory and analgesic activities with the added benefit of low ulcerogenicity compared to diclofenac (B195802) sodium. researchgate.net

Research has also explored the anti-inflammatory potential of 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides. wjpmr.com In these studies, nitro-substituted thiazole derivatives were found to have better anti-inflammatory activity than the standard drug. wjpmr.com The mechanism of anti-inflammatory action is thought to involve a combination of inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and decreasing neutrophil migration. wjpmr.com Furthermore, some thiazole derivatives have been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, with some showing selective inhibition of COX-2. nih.govsemanticscholar.org

A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated, and several compounds showed promising anti-inflammatory profiles, with some exceeding the activity of the reference drug indomethacin. mdpi.com Interestingly, these compounds were found to be active against COX-1 enzymes, suggesting this as a primary molecular target for their anti-inflammatory effects. mdpi.com

Table 2: Anti-inflammatory Activity of Phenylthiazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound Code | Mean Paw Edema Volume ± SE at 3rd hr | % Inhibition |

|---|---|---|

| Control | 1.82±0.02 | - |

| Nimesulide (Standard) | 1.24±0.02** | 31.86 researchgate.net |

| T1 | 1.36±0.02** | 25.27 researchgate.net |

| T2 | 1.50±0.00** | 17.58 researchgate.net |

| T3 | 1.42±0.02** | 21.97 researchgate.net |

| T4 | 1.36±0.04** | 25.27 researchgate.net |

| T5 | 1.38±0.02** | 24.17 researchgate.net |

Data represents the mean paw edema volume and percentage of inhibition at the 3rd hour. **p<0.01, *p<0.05 when compared to the control group.

Comprehensive Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery, and this is no different for this compound derivatives. These studies systematically modify the chemical structure of a lead compound to understand which parts of the molecule are crucial for its biological activity.

For instance, in the context of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies on 4-phenylthiazole (B157171) analogs have been conducted to explore the impact of steric and electronic changes on their potency. nih.gov It was found that replacing a benzothiazole ring with a 4-phenylthiazole moiety yielded potent dual inhibitors, indicating that a bulky group on one side of the pharmacophore is favored by both enzymes. nih.gov Further exploration of substitutions on the phenyl ring attached to the thiazole revealed that different groups in the para position influence activity. nih.gov

In the development of anti-HIV agents, SAR studies of phenylpyrazole derivatives led to the discovery that a diazenyl group could be replaced by an aminomethylene group. nih.gov This optimization, along with modifications to the benzyl group and the pyrazole ring, resulted in a significantly more potent derivative. nih.gov

For anti-inflammatory indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, SAR analysis showed that introducing electron-withdrawing groups at the amino position enhanced their inhibitory activity against the release of inflammatory cytokines. nih.gov Similarly, in the development of antiproliferative benzothiazole derivatives, SAR studies allowed for the identification of key structural features that improved activity compared to the lead compound. mdpi.com

These examples demonstrate that a comprehensive understanding of SAR is crucial for the rational design and optimization of this compound derivatives and related heterocyclic compounds, guiding the synthesis of more potent and selective therapeutic agents.

Advanced Applications and Future Research Directions for 5 Phenylthiazole 2 Carbonitrile

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 5-phenylthiazole-2-carbonitrile core is a valuable building block for the synthesis of more complex and biologically active molecules. The phenylthiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. This highlights its importance as a template for drug design and discovery. nih.gov

The reactivity of the nitrile group and the potential for functionalization of the phenyl and thiazole (B1198619) rings allow for the construction of a wide array of derivatives. For instance, derivatives of phenylthiazole have been synthesized to create compounds with potential applications as antimicrobial and antifungal agents. mdpi.com In one study, a series of phenylthiazole derivatives incorporating a 1,3,4-thiadiazole (B1197879) thione moiety were synthesized and showed promising antibacterial and antifungal activities. mdpi.com Another area of active investigation is the synthesis of thiazolyl-pyrazoline hybrids, which are formed by combining the thiazole pharmacophore with pyrazoline derivatives to create unified bioactive scaffolds. nih.gov

Furthermore, phenylthiazole acid derivatives have been synthesized and evaluated for their agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), a key therapeutic target for diabetes and dyslipidemia. nih.gov These examples, while not all starting directly from this compound, underscore the synthetic versatility of the phenylthiazole core in generating complex molecules with significant biological potential. The nitrile group in this compound offers a reactive handle for transformations into amides, carboxylic acids, or other functional groups, further expanding its utility as a synthetic intermediate.

Potential in Functional Materials Science

The unique electronic and photophysical properties of the phenylthiazole scaffold suggest its potential for applications in the development of advanced functional materials.

Development of Polymers with Tunable Optical Properties

While specific research on polymers derived directly from this compound is limited, studies on structurally similar compounds indicate a promising future in this area. For example, a detailed investigation of 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), a closely related azo dye, has revealed interesting optical properties. nih.govresearchgate.net This compound exhibits nonlinear optical behavior, which is a key characteristic for applications in optical switching systems. nih.govresearchgate.net The study of PTPA thin films showed that their optical band gap can be tuned by varying the film thickness, which is a desirable feature for the development of optoelectronic devices. nih.gov

The synthesis of polyimides containing a benzothiazole (B30560) moiety has also been reported, with these materials showing potential for nonlinear optical applications. The incorporation of such heterocyclic systems into polymer backbones can lead to materials with tailored refractive indices and other important optical characteristics. The phenylthiazole-2-carbonitrile structure, with its combination of aromatic and heterocyclic rings, provides a platform for creating conjugated polymers with potentially tunable fluorescence and absorption properties, making it a candidate for the development of novel organic light-emitting diodes (OLEDs) and other optical devices.

Exploration in Materials Exhibiting Specific Electrical Properties

The field of organic electronics is actively seeking new materials with specific electrical properties for applications in transistors, sensors, and solar cells. Research on 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) has demonstrated that this compound behaves as a typical organic semiconductor, with its electrical conductivity increasing with temperature. nih.govresearchgate.net This suggests that materials based on the phenylthiazole scaffold could be valuable components in organic electronic devices.

The study of PTPA thin films indicated that the material's electrical properties are consistent with those of organic semiconductors, with variable range hopping (VRH) being the dominant conduction mechanism at low temperatures. nih.gov The promising semiconductor properties of PTPA suggest that polymers and other materials derived from this compound could also exhibit interesting electrical characteristics, opening up avenues for their exploration in applications such as organic field-effect transistors (OFETs) and photovoltaic devices.

Emerging Therapeutic Target Identification and Validation Research

The phenylthiazole scaffold is increasingly being recognized for its potential in drug discovery, with several derivatives showing promise against various therapeutic targets. A notable example is the identification of peroxisome proliferator-activated receptor gamma (PPARγ) as a target for a series of phenylthiazole acid derivatives. nih.gov One compound from this series demonstrated potency as a PPARγ agonist comparable to the commercial drug rosiglitazone, highlighting the potential of this scaffold in developing new treatments for metabolic diseases. nih.gov Molecular docking studies have further elucidated the interaction of these compounds with the active site of the PPARγ complex. nih.gov

In the realm of infectious diseases, the viral E-protein has been identified as a target for phenylthiazole-based antiflaviviral agents. nih.gov Structural optimization of the phenylthiazole core has led to the development of drug-like compounds with significant antiflaviviral activity. nih.gov Furthermore, new pyrimidine-5-carbonitrile derivatives bearing a 1,3-thiazole moiety have been designed as novel anti-inflammatory EGFR inhibitors. nih.gov These findings collectively suggest that this compound could serve as a valuable starting point for the design and synthesis of novel ligands for a range of therapeutic targets.

Development of Novel Chemical Probes for Elucidating Biological Processes

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The development of potent and selective chemical probes is a critical step in target validation and understanding disease mechanisms. While the direct application of this compound as a chemical probe has not been extensively reported, its structural features and known biological activities of its derivatives suggest its potential in this area.

The phenylthiazole scaffold can be functionalized to incorporate reporter tags, such as fluorescent dyes or affinity labels, which are necessary for the detection and identification of protein targets. The nitrile group of this compound can be chemically modified to attach linkers for conjugation to these reporter groups. The development of benzothiazole-based fluorescent probes for detecting biomolecules and monitoring physiological conditions has been an active area of research, leveraging mechanisms like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). researchgate.net Given the established bioactivity of phenylthiazole derivatives, the development of probes based on the this compound scaffold could enable the study of their molecular targets and mechanisms of action in living systems.

Multicomponent Reaction Strategies and Diversity-Oriented Synthesis for Library Generation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid and efficient generation of complex molecules from simple starting materials in a single step. This strategy is particularly well-suited for diversity-oriented synthesis (DOS), which aims to create large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.

The thiazole ring is a common feature in molecules synthesized via MCRs. Several studies have reported the use of MCRs to produce libraries of thiazole derivatives with a wide range of biological activities. iau.irnih.govnih.gov For instance, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin as a catalyst, offering a green and efficient method for generating these compounds. nih.gov Another approach involves a three-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides to produce thiazole derivatives with antioxidant and antimicrobial properties. nih.gov

The structure of this compound makes it an ideal candidate for inclusion in MCR-based library synthesis. The phenyl and nitrile groups can be varied to introduce diversity, and the thiazole core can be constructed in a multicomponent fashion. By employing this compound or its precursors in MCRs, it is possible to rapidly generate large and diverse libraries of novel compounds for screening against a wide range of biological targets and for the discovery of new functional materials. The Hf(OTf)4-catalyzed three-component reaction has been used to access a library of pyrimido[2,1-b] nih.govnih.govbenzothiazole (PBT)-based AIEgens with full-color tunability, demonstrating the power of MCRs in generating functional materials. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Phenylthiazole-2-carbonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis often involves cyclocondensation reactions using precursors like substituted thioamides or aminothiazoles. For example, intermediates such as benzo[d]oxazole-2-thiol can be chlorinated and reacted with cyanogen bromide to introduce the carbonitrile group . Optimization includes adjusting solvent polarity (e.g., methanol vs. DMF), temperature (80–120°C), and catalyst systems (e.g., Fe3O4@SiO2@Vanillin nanoparticles for green synthesis) to enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Key for confirming regiochemistry and substituent positions. For instance, aromatic protons in the phenyl group appear as multiplets at δ 7.2–8.0 ppm, while the thiazole ring protons resonate near δ 6.5–7.5 ppm .

- IR Spectroscopy : The nitrile (C≡N) stretch is observed at ~2200–2250 cm⁻¹, and thiazole C-S bonds at ~650–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) validate molecular weight, with fragmentation patterns confirming structural stability .

Q. How can researchers distinguish diastereomers or regioisomers in this compound derivatives?

- Methodological Answer : Advanced NMR techniques like NOESY or COSY can resolve spatial interactions in diastereomers . For regioisomers, 2D heteronuclear correlation (HSQC/HMBC) maps carbon-proton connectivity, distinguishing substituent positions on the thiazole ring .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental data for this compound reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electrophilic/nucleophilic sites. Discrepancies arise from solvent effects or transition-state barriers, requiring explicit solvent modeling (e.g., PCM) .

- Experimental Validation : Compare predicted Fukui indices with observed reaction outcomes (e.g., nitrile group reactivity in nucleophilic additions) .

Q. How can green chemistry principles be applied to synthesize this compound derivatives sustainably?

- Methodological Answer :

- Catalyst Design : Recyclable Fe3O4@SiO2@Vanillin nanoparticles enable solvent-free, mechanochemical synthesis, reducing waste .

- Solvent Selection : Ethanol-water mixtures (3:1 v/v) improve atom economy and reduce toxicity .

Q. What methodologies are effective in analyzing the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes like acetylcholinesterase). For example, thiazole-carbonitrile derivatives show binding affinity (ΔG ≈ -9.2 kcal/mol) to active sites .

- In Vitro Assays : MTT assays on cancer cell lines (IC50 values) paired with ROS generation measurements validate cytotoxicity mechanisms .

Q. How can retrosynthetic analysis guide the design of novel this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products